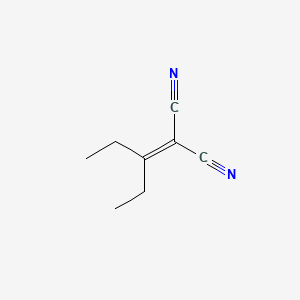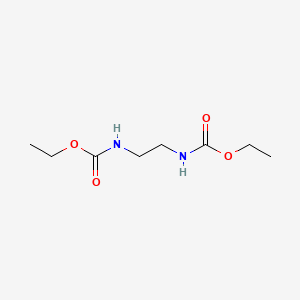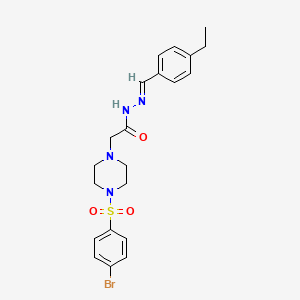
Propanedinitrile, (1-ethylpropylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanedinitrile, (1-ethylpropylidene)-, typically involves the reaction of ethyl (1-ethylpropylidene) cyanoacetate with sodium ethoxide in absolute ethanol. The reaction is carried out in a three-necked flask equipped with a dropping funnel, thermometer, mercury-sealed stirrer, and a condenser protected by a drying tube. The solution is maintained at -5°C using a Dry Ice bath. Methyl iodide is then added rapidly to the mixture, followed by refluxing until the reaction is complete .
Industrial Production Methods
Industrial production methods for propanedinitrile, (1-ethylpropylidene)-, are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Propanedinitrile, (1-ethylpropylidene)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The ethylpropylidene group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
Propanedinitrile, (1-ethylpropylidene)-, has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of propanedinitrile, (1-ethylpropylidene)-, involves its interaction with molecular targets and pathways. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes.
類似化合物との比較
Similar Compounds
Malononitrile: A simpler nitrile compound with similar reactivity.
Cyanoacetonitrile: Another nitrile compound with comparable chemical properties.
Dicyanomethane: A related compound with two nitrile groups.
Uniqueness
Propanedinitrile, (1-ethylpropylidene)-, is unique due to the presence of the ethylpropylidene group, which imparts distinct chemical properties and reactivity compared to simpler nitrile compounds. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
10394-95-3 |
|---|---|
分子式 |
C8H10N2 |
分子量 |
134.18 g/mol |
IUPAC名 |
2-pentan-3-ylidenepropanedinitrile |
InChI |
InChI=1S/C8H10N2/c1-3-7(4-2)8(5-9)6-10/h3-4H2,1-2H3 |
InChIキー |
BMGYCEPKMYVARU-UHFFFAOYSA-N |
正規SMILES |
CCC(=C(C#N)C#N)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl {[(16-{2-[(2-ethoxy-2-oxoethyl)amino]-2-oxoethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)acetyl]amino}acetate](/img/structure/B11969639.png)


![N-(3-chloro-4-methylphenyl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11969658.png)
![N-{1-benzyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-yl}benzamide](/img/structure/B11969664.png)
![ethyl 4-[({(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B11969668.png)






![(3Z)-1-(2-chlorobenzyl)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11969703.png)
